molecular formula C48H76O19 B1261439 Acankoreoside G

Acankoreoside G

Cat. No.: B1261439
M. Wt: 957.1 g/mol
InChI Key: LFWHEKJQVQNDDN-SPDQVOHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acankoreosides are lupane-type triterpenoid saponins primarily isolated from Acanthopanax species, such as A. gracilistylus and A. koreanum. These compounds are renowned for their anti-inflammatory, immunomodulatory, and neuroprotective properties . These compounds share a lupane skeleton modified with hydroxyl, carboxyl, and glycosyl groups, which critically influence their bioactivity .

Properties

Molecular Formula

C48H76O19

Molecular Weight

957.1 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-8-formyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

InChI

InChI=1S/C48H76O19/c1-21(17-49)23-9-14-48(16-15-46(5)24(30(23)48)7-8-28-44(3)12-11-29(52)45(4,20-51)27(44)10-13-47(28,46)6)43(61)67-42-37(59)34(56)32(54)26(65-42)19-62-40-38(60)35(57)39(25(18-50)64-40)66-41-36(58)33(55)31(53)22(2)63-41/h20,22-42,49-50,52-60H,1,7-19H2,2-6H3/t22-,23-,24+,25+,26+,27+,28+,29+,30+,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48-/m0/s1

InChI Key

LFWHEKJQVQNDDN-SPDQVOHQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C=O)O)C)C(=C)CO)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C=O)O)C)C(=C)CO)O)O)O)CO)O)O)O

Synonyms

3alpha,30-dihydroxylup-23-al-20(29)-en-28-oic acid 28-O-(alpha-L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl) ester
acankoreoside G

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Acankoreosides and Analogous Compounds

Structural Features

Acankoreosides differ in functional groups and glycosylation patterns. Key structural variations include:

  • C-3 position: Often glycosylated with β-D-glucopyranosyl or glucuronopyranosyl groups .
  • C-11 and C-23 positions : Hydroxyl (-OH), carboxyl (-COOH), or methyl ester groups modulate anti-inflammatory activity .
  • C-28 position : Frequently esterified or glycosylated, affecting solubility and bioavailability .
Table 1: Structural Comparison of Selected Acankoreosides
Compound Molecular Weight Key Functional Groups Glycosylation Site Source Plant
Acankoreoside A 958.5 C-23: -COOH; C-11: -OH C-3, C-28 A. gracilistylus
Acankoreoside B 958.5 C-23: -CH₂OH; C-11: -OH C-3 A. gracilistylus
Acankoreoside D 940.4 C-23: -CHO; C-11: -OH C-3 A. gracilistylus
Acankoreoside F 940.4 C-23: -CH₃; C-11: -OH C-3, C-28 A. koreanum
Acankoreagenin 486.7 C-23: -COOH; C-11: -OH None A. gracilistylus
Anti-Inflammatory Effects
  • Acankoreoside A : Most potent inhibitor of TNF-α (IC₅₀: ~10 μM) and IL-1β in LPS-stimulated macrophages. Suppresses HMGB1 secretion and NF-κB activation .
  • Acankoreoside B : Moderately inhibits TNF-α (IC₅₀: ~25 μM) but shows weaker HMGB1 suppression compared to A .
  • Acankoreoside F: Inhibits NO (42%) and PGE2 (59%) production at 200 μM, likely via COX-2 suppression .
  • Acankoreagenin : Comparable to Acankoreoside A in NF-κB inhibition but lacks glycosylation, reducing bioavailability .
Neuroprotective and Metabolic Effects
  • Acankoreoside A : Reduces cerebral infarction volume in rats by 40–50% and brain edema .
  • Acankoreoside J : Promotes hair growth by 30–35% in murine models via dermal papilla cell proliferation .
Table 2: Bioactivity Comparison
Compound Key Bioactivities Mechanism of Action
Acankoreoside A Anti-inflammatory (TNF-α/IL-1β inhibition), neuroprotective, HMGB1 suppression NF-κB pathway inhibition
Acankoreoside B Moderate anti-inflammatory, weak HMGB1 suppression Partial NF-κB blockade
Acankoreoside D Anti-inflammatory (untested in vivo), structural analog of A Presumed NF-κB interaction
Acankoreagenin Anti-inflammatory, anti-osteoporotic Direct NF-κB and PPARγ modulation

Functional Group Impact on Activity

  • C-23 Modifications :
    • -COOH (Acankoreoside A) : Highest anti-inflammatory potency due to enhanced HMGB1 binding .
    • -CH₂OH (Acankoreoside B) : Reduced efficacy, suggesting carboxyl group critical for NF-κB suppression .
    • -CHO (Acankoreoside D) : Intermediate activity, but lacks in vivo validation .
  • Glycosylation : Glycosides (e.g., Acankoreoside A) exhibit better solubility and tissue penetration than aglycones (e.g., acankoreagenin) .

Q & A

Q. What are the standard methods for isolating Acankoreoside G from Acanthopanax gracilistylus?

  • Methodological Answer : this compound is isolated via solvent extraction and chromatographic purification. The dried leaves are extracted with hot methanol, partitioned into ethyl acetate and n-butanol fractions, and further purified using silica gel columns with chloroform-methanol-water gradients. Key steps include recrystallization and HPLC validation (>98% purity) .
  • Table 1: Extraction and Isolation Protocol
StepSolvent/TechniquePurposeYield/Purity
Initial extractionHot methanol (3×10 L)Crude extract140 g residue
PartitioningEthyl acetate, n-butanolFractionate saponinsEthyl acetate (42 g), n-butanol (58 g)
Silica gel columnChloroform:methanol (10:1)Purify compoundsCompound 1 (65 mg)
Reversed-phase columnMeOH:H₂O (5:5)Final purificationThis compound (440 mg)

Q. How is the structure of this compound elucidated?

  • Methodological Answer : Structural identification relies on spectral
  • Mass spectrometry (MS) for molecular weight and fragmentation patterns.
  • ¹H- and ¹³C-NMR to assign functional groups and stereochemistry (e.g., hydroxyl, carboxyl groups at C-3, C-23).
  • Comparison with published data for lupane-type triterpenoids to confirm skeletal structure .

Q. What in vitro assays are used to assess this compound’s anti-inflammatory activity?

  • Methodological Answer : Common assays include:
  • Cytokine inhibition : Measurement of TNF-α and IL-1β levels in LPS-stimulated RAW 264.7 macrophages via ELISA.
  • NF-κB pathway analysis : Luciferase reporter assays or Western blotting to evaluate suppression of NF-κB activation .

Advanced Research Questions

Q. How do structural modifications at C-23 influence this compound’s anti-inflammatory efficacy?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:
  • C-23 functional groups : Anti-inflammatory potency follows -COOH > -CH₂OH > -CHO > -CH₃.
  • Hypothesis testing : Synthesize analogs with varying C-23 groups and compare IC₅₀ values in cytokine suppression assays.
  • Key finding : Acankoreoside A (C-23 -COOH) shows superior inhibition of TNF-α (IC₅₀ = 12.3 µM) vs. analogs .

Q. What molecular mechanisms underlie this compound’s inhibition of HMGB1 secretion?

  • Methodological Answer : Mechanistic studies involve:
  • siRNA knockdown : To confirm HMGB1’s role in inflammation.
  • Pathway mapping : Use phospho-specific antibodies to assess NF-κB, MAPK, and PI3K/Akt pathways.
  • Data contradiction tip : Reconcile discrepancies between LPS-induced vs. TNF-α-induced HMGB1 secretion models .

Q. How can researchers design rigorous in vivo studies to validate this compound’s therapeutic potential?

  • Methodological Answer :
  • Animal models : Use collagen-induced arthritis (CIA) in mice for rheumatoid arthritis applications.
  • Dosage optimization : Conduct pharmacokinetic studies (e.g., bioavailability, half-life) to determine effective doses.
  • Control groups : Include vehicle, positive control (e.g., dexamethasone), and sham-operated animals .

Q. What strategies resolve contradictions in bioactivity data across different extraction protocols?

  • Methodological Answer :
  • Standardize extraction : Compare yields and purity using HPLC across solvents (e.g., methanol vs. ethanol).
  • Meta-analysis : Aggregate data from multiple studies to identify outliers or methodological biases (e.g., column chromatography vs. centrifugal partition chromatography) .

Methodological and Ethical Considerations

Q. How can researchers formulate high-quality hypotheses about this compound’s unknown pharmacological targets?

  • Methodological Answer : Apply frameworks like PICO (Population: inflammatory cells; Intervention: this compound; Comparison: standard drugs; Outcome: cytokine reduction) and FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses. Use cheminformatics tools (e.g., molecular docking) to predict protein targets .

Q. What are best practices for ensuring reproducibility in this compound studies?

  • Methodological Answer :
  • Data transparency : Publish raw HPLC chromatograms, NMR spectra, and cell viability curves in supplementary materials.
  • Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons; report effect sizes and confidence intervals .

Q. How should researchers address ethical concerns in phytochemical studies involving rare plant species?

  • Methodological Answer :
  • Sustainable sourcing : Collaborate with botanical gardens or cultivate A. gracilistylus under controlled conditions.
  • Ethical compliance : Follow Nagoya Protocol guidelines for access and benefit-sharing (ABS) when using genetic resources .

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